molecular formula C51H48BF4N3 B14882364 2-((E)-2-((E)-2-(diphenylamino)-3-((Z)-2-(1,3,3-trimethyl-1H-benzo[g]indol-2(3H)-ylidene)ethylidene)cyclopent-1-en-1-yl)vinyl)-1,3,3-trimethyl-3H-benzo[g]indol-1-ium tetrafluoroborate

2-((E)-2-((E)-2-(diphenylamino)-3-((Z)-2-(1,3,3-trimethyl-1H-benzo[g]indol-2(3H)-ylidene)ethylidene)cyclopent-1-en-1-yl)vinyl)-1,3,3-trimethyl-3H-benzo[g]indol-1-ium tetrafluoroborate

Cat. No.: B14882364
M. Wt: 789.8 g/mol
InChI Key: WYLKSBMVSXUMQW-UHFFFAOYSA-N
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Description

2-((E)-2-((E)-2-(diphenylamino)-3-((Z)-2-(1,3,3-trimethyl-1H-benzo[g]indol-2(3H)-ylidene)ethylidene)cyclopent-1-en-1-yl)vinyl)-1,3,3-trimethyl-3H-benzo[g]indol-1-ium tetrafluoroborate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of aromatic rings, indole derivatives, and a tetrafluoroborate anion, making it a subject of interest in organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((E)-2-((E)-2-(diphenylamino)-3-((Z)-2-(1,3,3-trimethyl-1H-benzo[g]indol-2(3H)-ylidene)ethylidene)cyclopent-1-en-1-yl)vinyl)-1,3,3-trimethyl-3H-benzo[g]indol-1-ium tetrafluoroborate typically involves multi-step organic reactions The process begins with the preparation of the indole derivative, followed by the formation of the cyclopentene ring and subsequent coupling with diphenylamine

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are employed to purify the final product. The use of advanced reactors and automation in the synthesis process ensures consistency and scalability for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-((E)-2-((E)-2-(diphenylamino)-3-((Z)-2-(1,3,3-trimethyl-1H-benzo[g]indol-2(3H)-ylidene)ethylidene)cyclopent-1-en-1-yl)vinyl)-1,3,3-trimethyl-3H-benzo[g]indol-1-ium tetrafluoroborate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings and indole moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

Scientific Research Applications

2-((E)-2-((E)-2-(diphenylamino)-3-((Z)-2-(1,3,3-trimethyl-1H-benzo[g]indol-2(3H)-ylidene)ethylidene)cyclopent-1-en-1-yl)vinyl)-1,3,3-trimethyl-3H-benzo[g]indol-1-ium tetrafluoroborate has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.

    Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to cellular components, altering their function and leading to therapeutic effects. The compound’s unique structure allows it to interact with various enzymes and receptors, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,3,3-trimethyl-2-(2-(1,3,3-trimethyl-3H-indol-2-ylidene)ethylidene)indoline: Shares structural similarities but lacks the diphenylamino group.

    2-(1,3,3-trimethyl-2,3-dihydro-1H-indol-2-ylidene)malononitrile: Similar indole-based structure with different functional groups.

Uniqueness

2-((E)-2-((E)-2-(diphenylamino)-3-((Z)-2-(1,3,3-trimethyl-1H-benzo[g]indol-2(3H)-ylidene)ethylidene)cyclopent-1-en-1-yl)vinyl)-1,3,3-trimethyl-3H-benzo[g]indol-1-ium tetrafluoroborate stands out due to its combination of aromatic rings, indole derivatives, and the tetrafluoroborate anion. This unique structure imparts distinct photophysical and chemical properties, making it valuable in various scientific and industrial applications.

Properties

Molecular Formula

C51H48BF4N3

Molecular Weight

789.8 g/mol

IUPAC Name

N-phenyl-N-[(5E)-2-[(E)-2-(1,3,3-trimethylbenzo[g]indol-1-ium-2-yl)ethenyl]-5-[(2Z)-2-(1,3,3-trimethylbenzo[g]indol-2-ylidene)ethylidene]cyclopenten-1-yl]aniline;tetrafluoroborate

InChI

InChI=1S/C51H48N3.BF4/c1-50(2)43-31-27-35-17-13-15-23-41(35)48(43)52(5)45(50)33-29-37-25-26-38(47(37)54(39-19-9-7-10-20-39)40-21-11-8-12-22-40)30-34-46-51(3,4)44-32-28-36-18-14-16-24-42(36)49(44)53(46)6;2-1(3,4)5/h7-24,27-34H,25-26H2,1-6H3;/q+1;-1

InChI Key

WYLKSBMVSXUMQW-UHFFFAOYSA-N

Isomeric SMILES

[B-](F)(F)(F)F.CC1(C2=C(C3=CC=CC=C3C=C2)[N+](=C1/C=C/C4=C(/C(=C/C=C\5/C(C6=C(N5C)C7=CC=CC=C7C=C6)(C)C)/CC4)N(C8=CC=CC=C8)C9=CC=CC=C9)C)C

Canonical SMILES

[B-](F)(F)(F)F.CC1(C2=C(C3=CC=CC=C3C=C2)[N+](=C1C=CC4=C(C(=CC=C5C(C6=C(N5C)C7=CC=CC=C7C=C6)(C)C)CC4)N(C8=CC=CC=C8)C9=CC=CC=C9)C)C

Origin of Product

United States

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